Anti‑Neuroinflammatory Potency: Sterpurol D vs. In‑Class Congeners and Positive Control
In LPS‑induced BV‑2 microglial cells, sterpurol D (1) inhibits NO production with an IC50 of 14.81 ± 2.23 μM, which is 1.6‑fold less potent than sterpurol B (5, IC50 = 9.06 ± 1.13 μM), 1.5‑fold less potent than sterpurol E (2, IC50 = 9.93 ± 0.99 μM), and 1.5‑fold less potent than the positive control quercetin (IC50 = 9.75 ± 0.79 μM) [1][2].
| Evidence Dimension | IC50 for nitric oxide (NO) production inhibition |
|---|---|
| Target Compound Data | 14.81 ± 2.23 μM |
| Comparator Or Baseline | Sterpurol B (5): 9.06 ± 1.13 μM; Sterpurol E (2): 9.93 ± 0.99 μM; Quercetin: 9.75 ± 0.79 μM |
| Quantified Difference | Sterpurol D is 1.6‑fold less potent than sterpurol B and 1.5‑fold less potent than sterpurol E and quercetin |
| Conditions | LPS‑induced BV‑2 microglial cells, NO production inhibition assay |
Why This Matters
This quantifies the precise potency differential, enabling researchers to select sterpurol D for studies requiring a moderately active sterpurane with a distinct structure‑activity relationship (SAR) profile compared to high‑potency congeners.
- [1] Zhai YJ, Huo GM, Zhang Q, Li D, Wang DC, Qi JZ, Han WB, Gao JM. Structurally Diverse Sesquiterpenoids with Anti-neuroinflammatory Activity from the Endolichenic Fungus Cryptomarasmius aucubae. Nat Prod Bioprospect. 2021 Jun;11(3):325-332. doi: 10.1007/s13659-021-00299-9. View Source
- [2] Zhai YJ, et al. Structurally Diverse Sesquiterpenoids with Anti-neuroinflammatory Activity from the Endolichenic Fungus Cryptomarasmius aucubae. Nat Prod Bioprospect. 2021;11(3):325-332. PMC8141073, Table 3. View Source
